2-chloro-N-propyl-N-[(propylcarbamoyl)methyl]acetamide
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Overview
Description
Preparation Methods
The synthesis of 2-chloro-N-propyl-N-[(propylcarbamoyl)methyl]acetamide involves the reaction of propylamine with chloroacetyl chloride, followed by the addition of propyl isocyanate. The reaction conditions typically include an inert atmosphere, such as nitrogen, and the use of an organic solvent like dichloromethane . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
Chemical Reactions Analysis
2-chloro-N-propyl-N-[(propylcarbamoyl)methyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like hydrogen peroxide or sodium borohydride.
Scientific Research Applications
2-chloro-N-propyl-N-[(propylcarbamoyl)methyl]acetamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential lead compound for drug development, particularly in the design of new pharmaceuticals.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-propyl-N-[(propylcarbamoyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved in its mechanism of action can vary depending on the specific application and target .
Comparison with Similar Compounds
2-chloro-N-propyl-N-[(propylcarbamoyl)methyl]acetamide can be compared with other similar compounds, such as:
2-chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide: Similar structure but with ethyl groups instead of propyl groups.
2-chloro-N-methyl-N-[(methylcarbamoyl)methyl]acetamide: Similar structure but with methyl groups instead of propyl groups.
2-chloro-N-butyl-N-[(butylcarbamoyl)methyl]acetamide: Similar structure but with butyl groups instead of propyl groups.
The uniqueness of this compound lies in its specific propyl groups, which can influence its reactivity and interactions with molecular targets .
Properties
Molecular Formula |
C10H19ClN2O2 |
---|---|
Molecular Weight |
234.72 g/mol |
IUPAC Name |
2-[(2-chloroacetyl)-propylamino]-N-propylacetamide |
InChI |
InChI=1S/C10H19ClN2O2/c1-3-5-12-9(14)8-13(6-4-2)10(15)7-11/h3-8H2,1-2H3,(H,12,14) |
InChI Key |
LFBLRMMDWRBINK-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CN(CCC)C(=O)CCl |
Origin of Product |
United States |
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